

# 5-Bromopyrimidine-4-carbonitrile CAS number and identification

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## Compound of Interest

Compound Name: **5-Bromopyrimidine-4-carbonitrile**

Cat. No.: **B037936**

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## In-depth Technical Guide to 5-Bromopyrimidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **5-Bromopyrimidine-4-carbonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and applications, particularly in the development of targeted kinase inhibitors. Experimental protocols and data are presented to support researchers in the effective utilization of this compound.

## Chemical Identification and Properties

**5-Bromopyrimidine-4-carbonitrile** is a substituted pyrimidine ring possessing both a bromine atom and a nitrile group, which serve as versatile synthetic handles for further molecular elaboration.

Table 1: Chemical Identifiers for **5-Bromopyrimidine-4-carbonitrile**

Identifier	Value
CAS Number	114969-66-3[1]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrN <sub>3</sub> [1]
IUPAC Name	5-bromopyrimidine-4-carbonitrile
Synonyms	5-Bromo-4-cyanopyrimidine, 4-Cyano-5-bromopyrimidine[1]
InChI Key	NVDDWOVFQZUEGS-UHFFFAOYSA-N

Table 2: Physicochemical and Spectral Data for **5-Bromopyrimidine-4-carbonitrile**

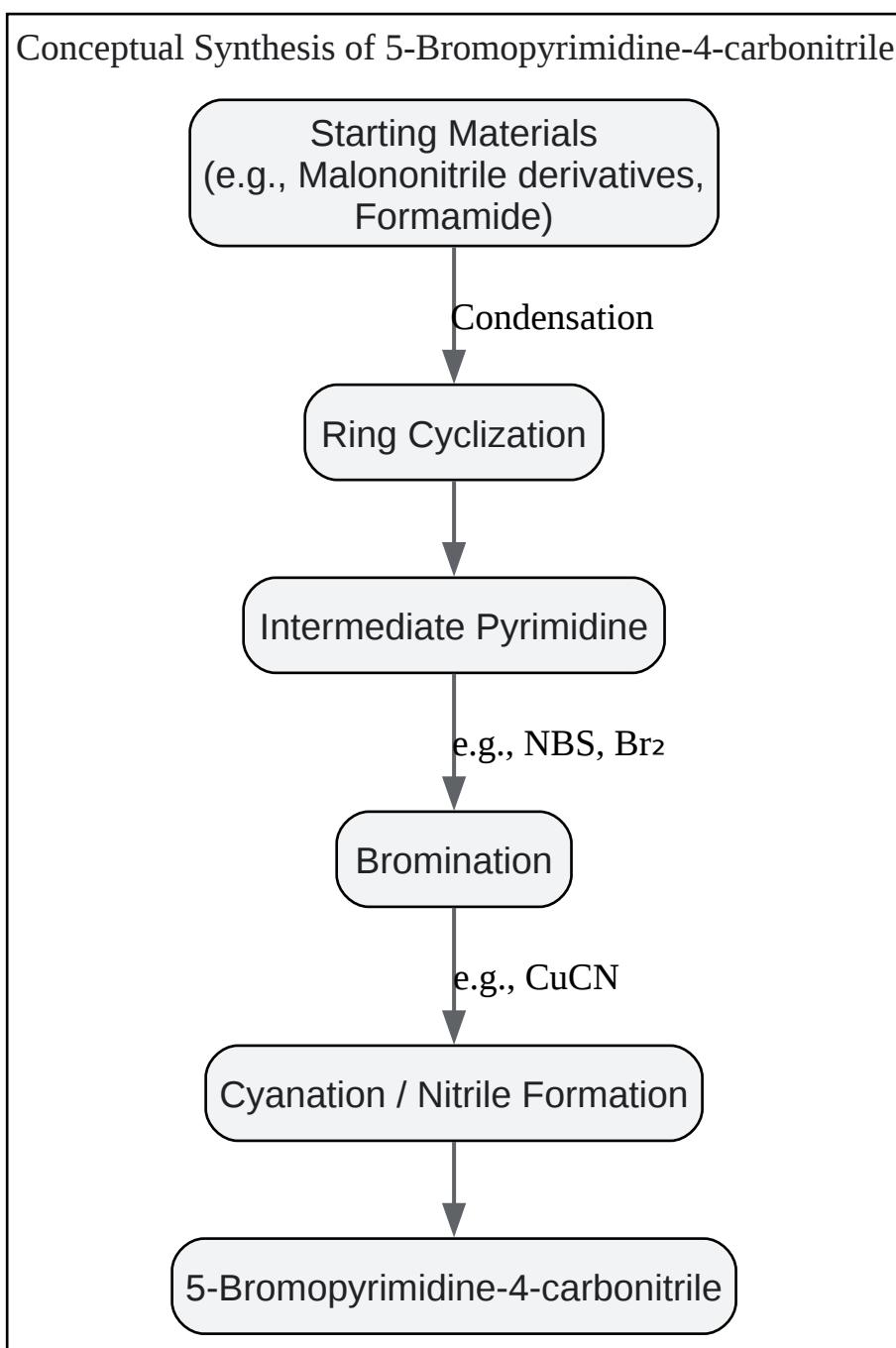
Property	Value
Molecular Weight	184.00 g/mol [1]
Appearance	White to off-white crystalline solid
Density (Predicted)	1.86 ± 0.1 g/cm <sup>3</sup> [1]
Boiling Point (Predicted)	328.6 ± 27.0 °C[1]
Flash Point (Predicted)	152.5 ± 23.7 °C[1]
Refractive Index (Predicted)	1.618[1]
<sup>1</sup> H NMR	No experimental data available in the searched literature.
<sup>13</sup> C NMR	No experimental data available in the searched literature.

## Synthesis and Derivatization

The bifunctional nature of **5-Bromopyrimidine-4-carbonitrile**, with a bromine atom at the 5-position and a carbonitrile group at the 4-position, makes it a valuable intermediate for creating diverse molecular libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the nitrile group can be further functionalized.

## Conceptual Synthesis Pathway

While a specific, detailed experimental protocol for the direct synthesis of **5-Bromopyrimidine-4-carbonitrile** is not readily available in the searched literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring from acyclic precursors followed by functional group interconversions.

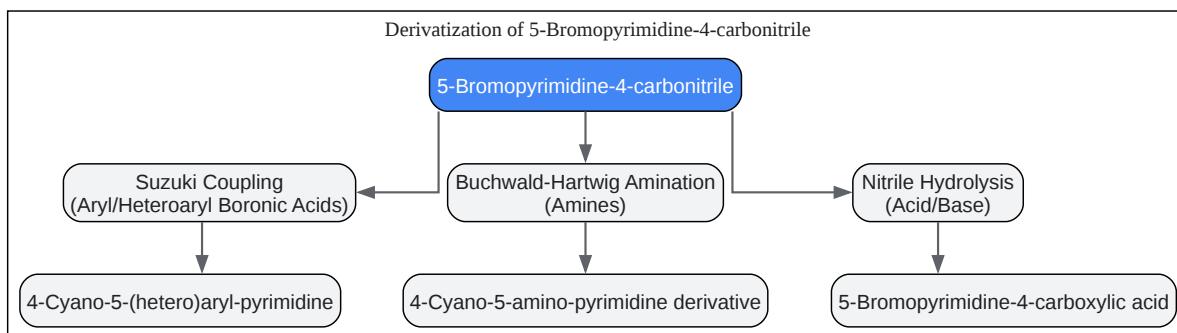


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Caption: Conceptual workflow for the synthesis of **5-Bromopyrimidine-4-carbonitrile**.

## Derivatization Reactions

**5-Bromopyrimidine-4-carbonitrile** is a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. The bromine atom can be substituted through various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

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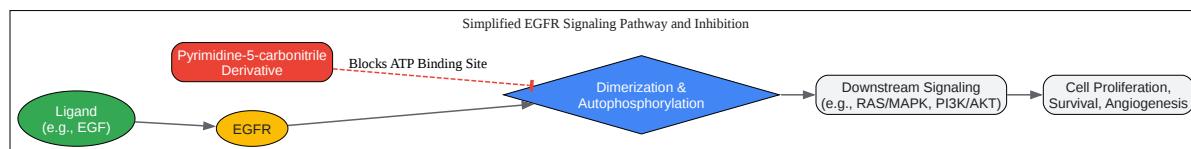
Caption: Key derivatization reactions of **5-Bromopyrimidine-4-carbonitrile**.

## Applications in Drug Discovery: Kinase Inhibition

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding site of kinases. Pyrimidine-5-carbonitrile derivatives, in particular, have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.

## Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Derivatives of pyrimidine-5-carbonitrile have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR.

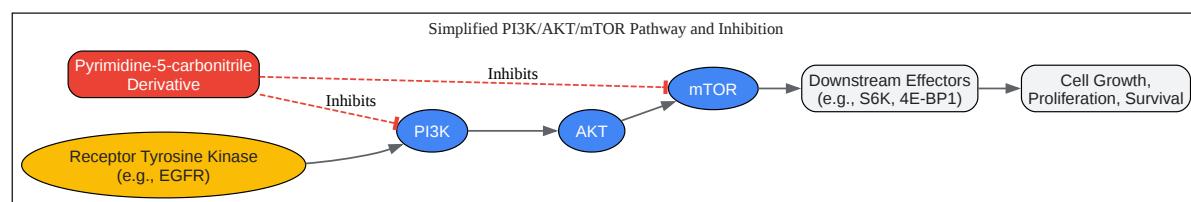


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Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

## Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PI3K/mTOR inhibitors.[2]



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Caption: Dual inhibition of the PI3K/mTOR signaling pathway.

## Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of kinase inhibitors derived from **5-Bromopyrimidine-4-carbonitrile**.

### In Vitro Kinase Inhibition Assay (IC<sub>50</sub> Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a target kinase.

Table 3: Protocol for In Vitro Kinase Inhibition Assay

Step	Procedure
1. Reagent Preparation	Prepare serial dilutions of the test compound (derived from 5-Bromopyrimidine-4-carbonitrile) in DMSO. Dilute the target kinase, its specific substrate, and ATP to optimal concentrations in the appropriate assay buffer.
2. Assay Reaction	In a microplate, combine the kinase buffer, test compound dilutions, and a solution containing the kinase and its substrate.
3. Initiation	Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
4. Detection	Terminate the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ assay).
5. Data Analysis	Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC <sub>50</sub> value by fitting the data to a dose-response curve.

## Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on the viability of cancer cell lines.

Table 4: Protocol for MTT Cell Viability Assay

Step	Procedure
1. Cell Seeding	Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment	Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
3. MTT Addition	Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization	Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement	Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
6. Data Analysis	Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the concentration that inhibits 50% of cell growth ( $GI_{50}$ or $IC_{50}$ ).

## Conclusion

**5-Bromopyrimidine-4-carbonitrile** is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. Its strategic functionalization allows for the creation of potent and selective inhibitors of key signaling pathways such as the EGFR and PI3K/AKT/mTOR pathways. This guide provides essential information and standardized protocols to facilitate further research and development in this promising area.

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## References

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- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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